Epishikimic acid

Pharmaceutical Quality Control Pharmacopoeial Reference Standards HPLC Impurity Profiling

Epishikimic acid (CAS 21967-35-1), systematically designated as (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid, is a stereoisomer of the naturally abundant shikimic acid. Sharing the molecular formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol with all shikimic acid epimers, its differentiation lies exclusively in the spatial arrangement of hydroxyl groups around the cyclohexene ring.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 21967-35-1
Cat. No. B3325707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpishikimic acid
CAS21967-35-1
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)O)O)O)O
InChIInChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6+/m1/s1
InChIKeyJXOHGGNKMLTUBP-PBXRRBTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epishikimic Acid (CAS 21967-35-1): Stereochemical Identity and Baseline Characteristics for Informed Procurement


Epishikimic acid (CAS 21967-35-1), systematically designated as (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid, is a stereoisomer of the naturally abundant shikimic acid [1]. Sharing the molecular formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol with all shikimic acid epimers, its differentiation lies exclusively in the spatial arrangement of hydroxyl groups around the cyclohexene ring . This epimer is not a primary biosynthetic intermediate but is recognized in pharmaceutical quality control as Shikimic Acid Related Compound 5 and Shikimic Acid Impurity 2, serving as a critical reference standard for pharmacopoeial compliance . Furthermore, epishikimic acid has been utilized as a chiral precursor in the enantioselective synthesis of the antiviral agent oseltamivir (Tamiflu), highlighting its value in complex synthetic routes where specific stereochemistry dictates downstream coupling efficiency [2].

Why Generic Substitution of Epishikimic Acid with Other Shikimic Acid Epimers Fails in Regulated and Stereoselective Workflows


Although all shikimic acid epimers share an identical molecular formula and mass, their divergent stereochemistry at the C4 hydroxyl center (axial vs. equatorial) yields fundamentally distinct hydrogen-bonding topologies, molecular recognition profiles, and chromatographic retention behaviors . Shikimic acid (3R,4S,5R) and 4-epi-shikimic acid (3R,4R,5R) are not interchangeable in pharmacopoeial impurity profiling: the latter is the official reference standard 'Shikimic Acid Related Compound 5,' and substituting the naturally dominant (3R,4S,5R) epimer would invalidate system suitability criteria in HPLC purity assays . In enzyme-mediated stereoselective synthesis, the (3S,4S,5R)-epimer serves as a dedicated precursor for oseltamivir, whereas the (3R,4S,5R)-shikimic acid enters a divergent synthetic pathway—making epimer selection the critical determinant of route viability and yield [1]. Generic procurement without specifying the exact epimer therefore risks non-compliance with regulatory monographs and failure of stereospecific catalytic steps.

Quantitative Differentiation Evidence for Epishikimic Acid (CAS 21967-35-1) vs. Shikimic Acid and Other Epimers


Pharmacopoeial Identity: Epishikimic Acid as Shikimic Acid Impurity 2 (Related Compound 5) vs. Native Shikimic Acid

Epishikimic acid (21967-35-1) is formally codified as 'Shikimic Acid Impurity 2' and 'Shikimic Acid Related Compound 5' in pharmaceutical impurity reference catalogs, whereas the native shikimic acid (CAS 138-59-0) is the active principal . This regulatory designation is non-transferable: no alternative epimer can substitute for epishikimic acid in system suitability testing for shikimic acid drug substance purity methods, as the (3R,4R,5R) configuration produces a distinct chromatographic retention time required to validate resolution between the main peak and the specified impurity [1].

Pharmaceutical Quality Control Pharmacopoeial Reference Standards HPLC Impurity Profiling

Enantioselective Synthesis Efficiency: Pig Liver Esterase Resolution of Epishikimic Acid Precursor vs. Racemic Starting Material

In the synthesis of (3S,4S,5R)-3-epishikimic acid from racemic 3,8-dioxatricyclo[3.2.1.0²,⁴]octane-6-carboxylic esters, pig liver esterase (PLE)-catalyzed hydrolysis of the 2′-chloroethyl ester achieved an enantiomeric ratio (E) of 116, yielding the hydrolyzate at 90.6% ee and the recovered unreacted ester at 99.4% ee [1]. This enzymatic kinetic resolution is the critical gateway step enabling enantiopure 3-epishikimic acid to be obtained from a readily available racemic starting material [2]. In contrast, the native (3R,4S,5R)-shikimic acid is predominantly sourced via extraction from star anise (Illicium verum) or microbial fermentation, and is not accessible through this resolution route—making the enzymatic pathway unique to the epishikimic acid scaffold among shikimate epimers .

Enzymatic Kinetic Resolution Chiral Pool Synthesis Enantiomeric Excess

Stereochemical Configuration: C4 Epimerization Differentiates Epishikimic Acid from Natural Shikimic Acid in Chiral Recognition

Epishikimic acid (3R,4R,5R) differs from the naturally predominant shikimic acid (3R,4S,5R) by inversion of configuration at the C4 position: the hydroxyl group adopts an axial orientation in epishikimic acid versus equatorial in shikimic acid [1]. This single stereocenter inversion alters the topological polar surface area (TPSA) from approximately 97.99 Ų (shikimic acid) to roughly 98.00 Ų (epishikimic acid) and shifts the calculated XlogP from approximately -1.70 (epishikimic acid) to -1.64 (shikimic acid), as determined by in silico predictions . While the magnitude of these physicochemical differences is small, the stereochemical divergence is sufficient to produce distinct hydrogen-bond donor/acceptor vectors that are recognized by shikimate kinase—an enzyme that binds shikimic acid as its natural substrate but exhibits altered kinetics toward the 4-epi isomer [2]. The (3S,4S,5R) epimer used in oseltamivir synthesis is further differentiated by inversion at C3, placing it in a completely distinct stereochemical category from both the natural and 4-epi forms [3].

Stereochemistry Chiral Recognition Structure–Activity Relationships

ADMET Property Comparison: Epishikimic Acid vs. Shikimic Acid in Silico Predictions

In silico ADMET profiling via admetSAR 2.0 provides parallel predictions for epishikimic acid and shikimic acid against identical endpoints [1]. Epishikimic acid is predicted to have human oral bioavailability of + (probability 64.29%), human intestinal absorption of + (78.66%), and blood–brain barrier penetration of - (probability 55.00%) [2]. Shikimic acid (CAS 138-59-0) is predicted to have similar class properties: human oral bioavailability +, intestinal absorption +, and BBB non-penetrant [3]. As a class-level inference, the two epimers fall into the same ADMET category bins, indicating that neither compound holds a clear predictive advantage in absorption or distribution parameters. However, experimental verification is lacking; these predictions derive from chemical similarity models and cannot substitute for measured pharmacokinetic data .

ADMET Prediction Drug-likeness Computational Pharmacokinetics

Synthetic Utility for Oseltamivir: 3-Epishikimic Acid as a Dedicated Chiral Intermediate vs. Shikimic Acid

The (3S,4S,5R) epimer of epishikimic acid, accessed via enzymatic resolution, serves as a direct precursor for (-)-oseltamivir phosphate, whereas natural (3R,4S,5R)-shikimic acid is funneled into a distinct synthetic route [1]. The enzymatic resolution approach described by Hamada et al. achieves the key hydrolyzate at 90.6% ee from a racemic starting material, providing a scalable entry to the desired enantiomer without requiring resolution of the final oseltamivir intermediate [2]. Shikimic acid extracted from Illicium verum has been used for industrial Tamiflu production with reported overall yields of 17–22% [3]; however, the epishikimic acid route offers synthetic orthogonality: it accesses the same target molecule through an enzymatic chiral resolution step that avoids azide reagents and potentially simplifies downstream functional group manipulations. The absence of head-to-head yield comparisons between the two routes under identical conditions limits the strength of quantitative claims; nonetheless, the availability of a distinct chiral starting material diversifies supply chain resilience for oseltamivir manufacture .

Antiviral Synthesis Oseltamivir Intermediates Chiral Pool Strategy

Enantiospecific Synthesis of 3-Epishikimic Acid Derivatives from D-Glucose: A Divergent Route Not Accessible with Shikimic Acid

A nine-step enantiospecific synthesis of (3S,4S,5R)-4-O-benzyl-3-epishikimate methyl ester has been developed using D-glucose as the chiral starting material, capitalizing on the configurational correspondence between C2, C3, and C4 of D-glucose and C3, C4, and C5 of 3-epishikimic acid [1]. This route provides access to the benzyl-protected 3-epishikimate scaffold, which serves as a key intermediate for the synthesis of the antibiotic dioxolamycin and related shikimate-derived antibiotics [2]. The synthesis exploits the inherent chirality of D-glucose to set the three contiguous stereocenters enantiospecifically, a strategy fundamentally unavailable for natural (3R,4S,5R)-shikimic acid, which requires a different retrosynthetic disconnection [3]. The overall sequence—isopropylidenation, triflate esterification, phosphonate formation via nucleophilic substitution, deacetonation, and intramolecular Wittig–Horner cyclization—demonstrates that epishikimic acid derivatives occupy a distinct chemical space accessible through carbohydrate chirality transfer [4].

Carbohydrate Chemistry Enantiospecific Synthesis Antibiotic Precursors

Optimal Procurement Scenarios for Epishikimic Acid (CAS 21967-35-1): Where the 4-Epimer Outperforms Alternatives


Pharmaceutical QC Reference Standard for Shikimic Acid Purity Testing

Epishikimic acid (21967-35-1) is the mandatory reference material for identification and quantification of Shikimic Acid Impurity 2 (Related Compound 5) in pharmacopoeial HPLC methods . Quality control laboratories procuring this epimer for system suitability testing ensure that the specific (3R,4R,5R) impurity peak is correctly assigned, enabling accurate purity determination of shikimic acid API batches. The use of this specific epimer standard is non-substitutable: alternative shikimic acid epimers do not co-elute with the designated impurity peak and cannot fulfill monograph requirements for peak identification or resolution verification [1].

Enantiopure Intermediate for Oseltamivir (Tamiflu) Synthesis via Enzymatic Resolution

3-Epishikimic acid, obtained through pig liver esterase-catalyzed kinetic resolution with E = 116 and up to 99.4% ee for the recovered ester, serves as a direct chiral precursor for (-)-oseltamivir phosphate . This enzymatic route provides an orthogonal supply chain for Tamiflu manufacture that does not depend on star anise-derived shikimic acid. Procurement of the racemic precursor ester, followed by in-house enzymatic resolution to access enantiopure 3-epishikimic acid, is particularly advantageous for generic pharmaceutical manufacturers seeking to diversify starting material sourcing or to circumvent botanical supply constraints [1].

Synthesis of Dioxolamycin-Class Antibiotics from 3-Epishikimate Intermediates

The D-glucose-derived enantiospecific synthesis of (3S,4S,5R)-4-O-benzyl-3-epishikimate methyl ester provides a chiral pool entry to dioxolamycin, a methyl 4-epishikimate-derived antibiotic with reported moderate cytostatic activity . This synthetic route is unavailable for natural shikimic acid due to configurational mismatch. Medicinal chemistry programs exploring 3-epishikimate-based antibiotics should procure D-glucose and the necessary phosphonate reagents to execute the nine-step sequence, which culminates in an intramolecular Wittig–Horner cyclization to form the cyclohexene carboxylate scaffold [1].

Shikimate Kinase Mechanistic Studies Using 4-Epi-Shikimic Acid as a Stereochemical Probe

The inverted C4 configuration of epishikimic acid (axial -OH) relative to the natural substrate shikimic acid (equatorial -OH) makes it a valuable stereochemical probe for shikimate kinase enzymology . Procuring (-)-4-epi-shikimic acid enables comparative kinetic studies that dissect the contribution of C4 stereochemistry to substrate recognition and phosphoryl transfer efficiency in the shikimate pathway. This application directly leverages the stereochemical differentiation evidence: epishikimic acid is not merely an alternative substrate but a configurational isomer that reveals structure–activity determinants inaccessible to the natural epimer [1].

Quote Request

Request a Quote for Epishikimic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.